molecular formula C5H7Cl2I B2900227 1,1-Dichloro-2-(2-iodoethyl)cyclopropane CAS No. 1909337-39-8

1,1-Dichloro-2-(2-iodoethyl)cyclopropane

Cat. No.: B2900227
CAS No.: 1909337-39-8
M. Wt: 264.92
InChI Key: KQRPXBHTEAPOBJ-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-(2-iodoethyl)cyclopropane is a versatile small molecule with the chemical formula C₅H₇Cl₂I and a molecular weight of 264.92 g/mol . This compound is characterized by its cyclopropane ring substituted with dichloro and iodoethyl groups, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 1,1-Dichloro-2-(2-iodoethyl)cyclopropane typically involves the reaction of suitable precursors under specific conditions. One common method involves the reaction of an alkene with a carbene, such as dichlorocarbene, which can be generated in situ from reagents like chloroform and potassium hydroxide . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

1,1-Dichloro-2-(2-iodoethyl)cyclopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dichloro-2-(2-iodoethyl)cyclopropane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 1,1-Dichloro-2-(2-iodoethyl)cyclopropane exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms allows it to participate in halogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

1,1-Dichloro-2-(2-iodoethyl)cyclopropane can be compared with other halogenated cyclopropanes, such as:

  • 1,1-Dichloro-2-(2-bromoethyl)cyclopropane
  • 1,1-Dichloro-2-(2-chloroethyl)cyclopropane

These compounds share similar structures but differ in their halogen substituents, which can significantly impact their chemical properties and reactivity. The presence of iodine in this compound makes it unique, as iodine is larger and more polarizable than other halogens, affecting its behavior in chemical reactions .

Properties

IUPAC Name

1,1-dichloro-2-(2-iodoethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2I/c6-5(7)3-4(5)1-2-8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRPXBHTEAPOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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